3-Benzoyl-1H-pyrrole-1-sulfonamide
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Overview
Description
3-Benzoyl-1H-pyrrole-1-sulfonamide is a heterocyclic compound that combines the structural features of pyrrole and sulfonamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1H-pyrrole-1-sulfonamide typically involves the reaction of pyrrole derivatives with benzoyl chloride and sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1H-pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitro groups are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
3-Benzoyl-1H-pyrrole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Benzoyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1H-indole-1-sulfonamide
- 3-Benzoyl-1H-pyrrole-2-sulfonamide
- 3-Benzoyl-1H-pyrrole-1-carboxamide
Uniqueness
3-Benzoyl-1H-pyrrole-1-sulfonamide is unique due to its specific combination of the benzoyl, pyrrole, and sulfonamide groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of these functional groups .
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
3-benzoylpyrrole-1-sulfonamide |
InChI |
InChI=1S/C11H10N2O3S/c12-17(15,16)13-7-6-10(8-13)11(14)9-4-2-1-3-5-9/h1-8H,(H2,12,15,16) |
InChI Key |
ADLFPJPYOAFXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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